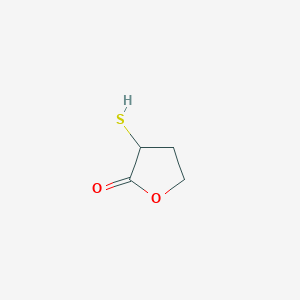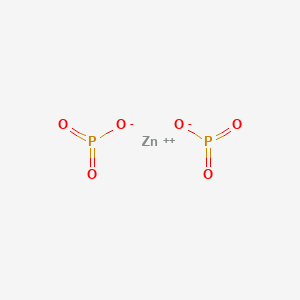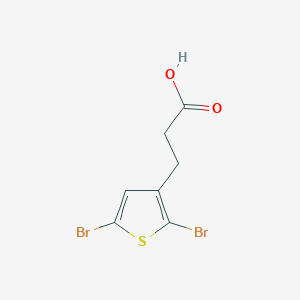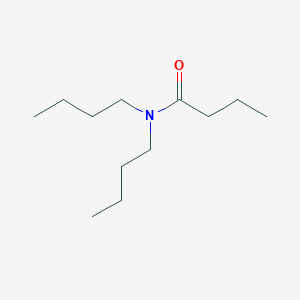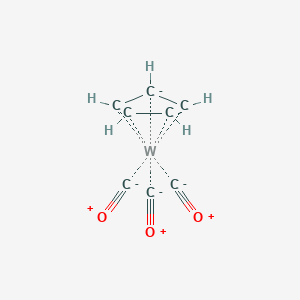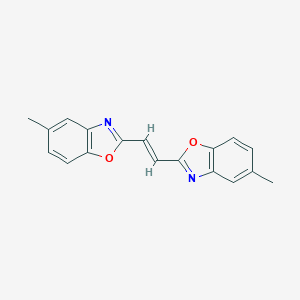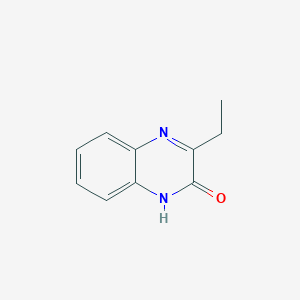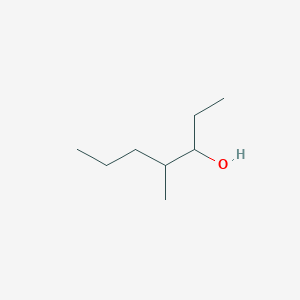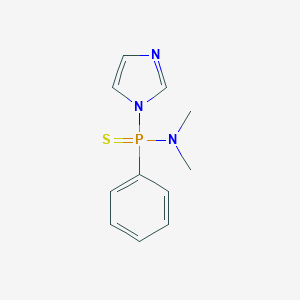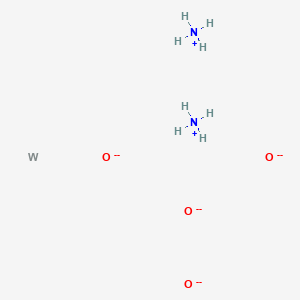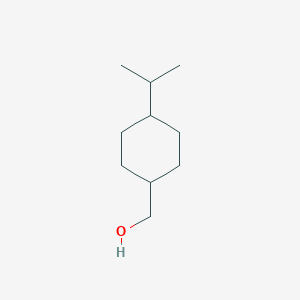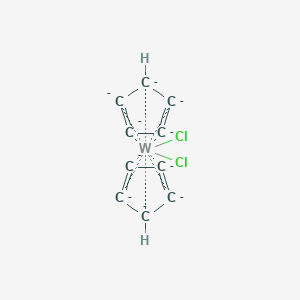
Cyclopenta-1,3-diene;dichlorotungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Cyclopenta-1,3-diene compounds, including derivatives like 1,2,3,4-tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene, have been shown to be excellent cyclic dienes for Diels-Alder reactions, yielding norbornene derivatives which are pivotal in synthesizing complex natural and non-natural products (Khan, Prabhudas, & Dash, 2000). These reactions exhibit high endo selectivity and the products formed have a rigid framework, providing high selectivity and directional nature to various substituents.
Molecular Structure Analysis
The molecular structure of cyclopenta-1,3-diene derivatives is crucial for their reactivity and application in organic synthesis. For instance, the cyclopolymerization of nonconjugated dienes with a tridentate phenoxyamine hafnium complex supported by an sp3-C donor leads to poly(methylene-1,3-cycloalkanes), demonstrating the structural complexity and stereochemical properties of these compounds (Edson & Coates, 2009).
Chemical Reactions and Properties
Cyclopenta-1,3-dienes undergo a variety of chemical reactions, highlighting their versatile chemical properties. For example, the reaction of chlorosulphonyl isocyanate with cyclopenta-1,3-dienes yields N-chlorosulphonyl β-lactam as the primary product, which undergoes thermal rearrangements to more stable products or substitution products, demonstrating the dienes' reactivity towards electrophilic addition and their potential in synthesizing bicyclic systems (Malpass & Tweddle, 1977).
Physical Properties Analysis
The physical properties of cyclopenta-1,3-diene derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are crucial for their application in synthesis and material science. The crystal structure analysis of derivatives like cyclopentadienyl(1,4-dimethyl-1,4-dibora-2,5-cyclohexadiene)cobalt reveals the molecular orientation and bonding distances, providing insights into the compound's stability and reactivity (Herberich, Hessner, Beswetherick, Howard, & Woodward, 1980).
Aplicaciones Científicas De Investigación
Anharmonic Thermochemistry
- Cyclopenta-1,3-diene derivatives, such as 5-methylcyclopenta-1,3-diene and 5-ethylcyclopenta-1,3-diene, have been studied for their gas-phase thermochemical properties. These properties are important in combustion modeling. The study involved high-level ab initio quantum chemistry calculations to determine heat capacities and entropies, taking into account anharmonic molecular motions like internal rotations (Catoire et al., 2003).
Synthesis and Reactivity
- Cyclopenta-1,3-diene has been utilized in reactions with chlorosulphonyl isocyanate, leading to the synthesis of N-chlorosulphonyl β-lactam, a key intermediate in organic synthesis. This reaction pathway demonstrates the versatility of cyclopenta-1,3-diene in chemical synthesis (Malpass & Tweddle, 1977).
Diels-Alder Reactions and Organic Synthesis
- Cyclopenta-1,3-diene derivatives, such as 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene, are excellent for Diels-Alder reactions with various dienophiles. These reactions produce norbornene derivatives, which are crucial building blocks for complex natural and non-natural product synthesis. The rigid framework of these products offers high selectivity and directionality for various substituents (Khan et al., 2000).
Photoluminescence Properties
- Cyclopenta-1,3-diene derivatives have been studied for their photoluminescence properties. These derivatives display solvent-dependent fluorescence emissions and aggregation-induced emission enhancement (AIEE), with their photoluminescent properties influenced by intermolecular interactions and molecular stacking (Zhang et al., 2013).
pH Indicators
- (Triphenylphosphoranylidene)cyclopenta-1,3-dienes, with stabilized zwitterionic resonance structures, have been applied as new pH indicators. These compounds exhibit strong colors with high extinction coefficients in the alkali pH range, demonstrating their potential use in various pH-sensitive applications (Nourmohammadian et al., 2007).
Safety And Hazards
Cyclopenta-1,3-diene should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;dichlorotungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLXYIBJJJQAH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[W]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl2W-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 431167 | |
CAS RN |
12184-26-8 |
Source


|
| Record name | NSC290075 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


